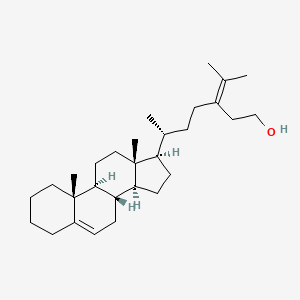![molecular formula C7H4BrN3O2 B1473795 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-86-3](/img/structure/B1473795.png)
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Descripción general
Descripción
“6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their wide range of pharmaceutical applications due to their biological activity .
Synthesis Analysis
The synthesis of triazolopyridines can be achieved through various methods . One such method involves the use of the chlorinated agent NCS for hydrazones under very mild conditions .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . The compound was found to be a pale yellow solid .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is approximately 230.09 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Aplicaciones Científicas De Investigación
Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNUSVOGGZMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743646 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
CAS RN |
1159831-86-3 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)



![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)